molecular formula C8H12O2 B2684132 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde CAS No. 2323044-90-0

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde

Cat. No.: B2684132
CAS No.: 2323044-90-0
M. Wt: 140.182
InChI Key: VJGSCLSLLKZVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is a bicyclic organic compound with the molecular formula C8H12O2. It is characterized by a unique structure that includes an oxabicyclo ring system and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Another method includes a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a basis for potential large-scale synthesis. Optimization of these methods for industrial applications would likely involve scaling up the reaction conditions and ensuring the availability of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, using nucleophiles such as Grignard reagents.

Major Products:

    Oxidation: 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid.

    Reduction: 8-Oxabicyclo[3.2.1]octane-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition or condensation reactions. These intermediates can then participate in further transformations, leading to the formation of complex products. The molecular targets and pathways involved in these reactions are typically dictated by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is unique due to its oxabicyclo ring system combined with an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGSCLSLLKZVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of intermediate 158.3 (1.71 g, 11.09 mol) in acetonitrile (13.5 ml) was added 2M HCl (11.09 ml, 22.18 mmol). Stirring was continued for 1.5 h at RT and then carefully basified with 1M NaHCO3. The mixture was extracted with diethyl ether (4×). The organic phases were dried over Na2SO4, filtered and evaporated to dryness to get the crude aldehyde (the NMR showed a mixture of equatorial and axial configuration) witch was dissolved in THF (19 ml) and MeOH (19 ml). To the stirred solution was added DBU (0.092 ml, 0.610 mmol) and stirring was continued for 1 h. The reaction mixture was neutralized with 1M HCl, saturated with NaCl and extracted with EtOAc (6×). The organic phases were dried over Na2SO4, filtered and evaporated to dryness. Purification of the residue by normal phase column chromatography, eluting with a gradient of heptane-EtOAc 80:20 to 0:100, gave the title compound as a colorless oil (1.22 g, 8.70 mmol, 78%): 1H-NMR (600 MHz, DMSO-d6): δ 1.56-2.05 (m, 8H), 2.65 (m, 1H), 4.48 (m, 2H), 9.55 (s, 1H) (equatorial conformation was confirmed by ROESY NMR).
[Compound]
Name
intermediate 158.3
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
11.09 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.092 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
19 mL
Type
reactant
Reaction Step Six
Name
Quantity
19 mL
Type
solvent
Reaction Step Seven
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.